5-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1110502-50-5) is a highly functionalized, tri-substituted heteroaromatic building block critical for the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors [1]. Featuring a 3-amino group for hinge-binding or amide extension, a 5-bromo handle for palladium-catalyzed cross-coupling, and a 7-methyl group for steric and metabolic modulation, this scaffold is designed for late-stage diversification. In procurement contexts, sourcing this pre-assembled core is favored over step-wise functionalization due to the severe synthetic complexity of regioselective methylation and amination on the indazole ring [2].
Substituting this compound with simpler analogs like 5-bromo-1H-indazol-3-amine or 5-bromo-7-methyl-1H-indazole leads to immediate process and performance failures [1]. The absence of the 7-methyl group leaves the N1 position unshielded, resulting in poor regiocontrol during N-alkylation steps and leaving the 7-position vulnerable to cytochrome P450-mediated metabolic oxidation in downstream drug candidates [2]. Conversely, omitting the 3-amino group removes the primary vector for urea or amide formation, which is strictly required for establishing critical hydrogen-bond donor/acceptor networks in target binding pockets. Thus, generic substitution is not viable for pathways requiring both the specific steric bulk and the functional handles of this exact scaffold [1].
The installation of a 7-methyl group onto a pre-existing 5-bromoindazole core typically requires complex directed ortho-metalation (DoM) or multi-step de novo ring construction from substituted anilines, which suffers from low overall yields [1]. By procuring 5-bromo-7-methyl-1H-indazol-3-amine directly, process chemists bypass 4 to 6 synthetic steps. Compared to a de novo synthesis route starting from 4-bromo-2-methylaniline, which typically yields the final tri-substituted indazole at approximately 15-25% overall yield, utilizing the commercially available pre-assembled scaffold provides a 100% material baseline for immediate downstream cross-coupling or amidation, drastically reducing time-to-target and raw material waste [2].
| Evidence Dimension | Synthetic Step Reduction and Yield Baseline |
| Target Compound Data | 0 steps to core; 100% baseline material availability for downstream functionalization |
| Comparator Or Baseline | De novo synthesis from 4-bromo-2-methylaniline (4-6 steps, ~15-25% overall yield) |
| Quantified Difference | Eliminates 4-6 steps; prevents ~75-85% yield loss associated with core construction |
| Conditions | Standard process chemistry workflows for multi-substituted indazole synthesis |
Procuring the fully functionalized core is essential for maximizing throughput and minimizing the severe yield penalties of de novo indazole construction.
In the functionalization of indazoles, differentiating between the N1 and N2 positions during alkylation or protection is a major process challenge [1]. The presence of the 7-methyl group in 5-bromo-7-methyl-1H-indazol-3-amine provides significant steric hindrance adjacent to the N1 nitrogen. When subjected to standard alkylation conditions, this steric bulk suppresses N1-alkylation, shifting the product distribution favorably toward N2-alkylation or allowing for highly controlled N1-derivatization using specific protecting groups compared to the unmethylated baseline [2]. While 5-bromo-1H-indazol-3-amine often yields near 1:1 mixtures of N1/N2 isomers requiring difficult chromatographic separation, the 7-methyl analog predictably skews this ratio, improving the isolated yield of the desired isomer and reducing purification bottlenecks.
| Evidence Dimension | N1 vs N2 Alkylation Regioselectivity |
| Target Compound Data | Sterically driven regiocontrol favoring specific N-alkylation/protection pathways |
| Comparator Or Baseline | 5-Bromo-1H-indazol-3-amine (often yields ~1:1 N1:N2 mixtures) |
| Quantified Difference | Significant reduction in undesired N-isomer formation and elimination of complex chromatographic separations |
| Conditions | Standard electrophilic N-alkylation or protection conditions in process environments |
Enhanced regiocontrol directly translates to higher isolated yields of the target intermediate and lower costs associated with difficult isomer separations.
For buyers synthesizing active pharmaceutical ingredients (APIs), the metabolic stability of the final compound is paramount. The 7-position of the indazole ring is a known hotspot for cytochrome P450 (CYP) mediated oxidation[1]. By utilizing 5-bromo-7-methyl-1H-indazol-3-amine, the 7-position is effectively blocked by the methyl group, preventing this specific metabolic liability. Derivatives synthesized from the unmethylated 5-bromo-1H-indazol-3-amine frequently exhibit higher intrinsic clearance rates in human liver microsome (HLM) assays due to rapid oxidation at the C7 position [2]. The incorporation of the 7-methyl group from the outset ensures that all downstream libraries and lead compounds benefit from this improved pharmacokinetic profile.
| Evidence Dimension | Metabolic Liability at Indazole C7 |
| Target Compound Data | C7 position blocked by methyl group, preventing local CYP-mediated oxidation |
| Comparator Or Baseline | 5-Bromo-1H-indazol-3-amine (C7 position open and susceptible to rapid oxidation) |
| Quantified Difference | Elimination of C7-specific metabolic clearance pathways in downstream derivatives |
| Conditions | In vitro human liver microsome (HLM) intrinsic clearance models for downstream APIs |
Selecting the 7-methylated precursor proactively solves a major pharmacokinetic liability, reducing the attrition rate of downstream drug candidates.
Because the 5-bromo group is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, and the 3-amino group is ready for urea/amide formation, this compound is the ideal starting material for building libraries of kinase inhibitors [1]. It allows medicinal chemists to rapidly install diverse aryl/heteroaryl groups at the 5-position while maintaining the critical hinge-binding 3-amino-indazole core without needing to rebuild the heterocycle for each analog.
The 7-methyl group restricts the rotation of the indazole core within tight protein binding pockets and alters the tautomeric equilibrium of the ring[2]. This makes the building block highly valuable for synthesizing conformationally locked APIs where precise spatial arrangement is required to achieve target selectivity (e.g., over off-target kinases), a feature impossible to achieve with the des-methyl analog.
In drug discovery programs where rapid clearance via oxidation of the indazole ring has been identified as a liability, switching to this 7-methylated precursor provides an immediate structural solution [3]. It is specifically procured to synthesize next-generation analogs with improved half-lives and oral bioavailability by blocking the C7 metabolic hotspot from the very first synthetic step.